Cas no 77757-02-9 (2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester)

The compound 2-Propenoic acid, 2-methyl-, 3-(2-propen-1-yloxy)propyl ester is a reactive acrylate ester featuring both methacrylate and allyl ether functional groups. This dual functionality enables its use as a crosslinking agent in polymer chemistry, particularly in UV-curable coatings, adhesives, and resins. The methacrylate group facilitates free-radical polymerization, while the allyl ether moiety enhances reactivity and network formation, improving material properties such as hardness, chemical resistance, and thermal stability. Its low volatility and compatibility with various monomers make it suitable for formulating high-performance, durable polymeric systems. The compound is valued for its ability to tailor crosslink density and enhance mechanical properties in advanced industrial applications.
2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester structure
77757-02-9 structure
Product Name:2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester
CAS No:77757-02-9
MF:C10H16O3
MW:184.232243537903
CID:550708
PubChem ID:20479200
Update Time:2025-05-25

2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester
    • ALLYLOXY PROPYL METHACRYLATE
    • 2-Propenoicacid, 2-methyl-, 3-(2-propenyloxy)propyl ester (9CI)
    • 3-Allyloxypropylmethacrylate
    • AKOS006343707
    • 3-prop-2-enoxypropyl 2-methylprop-2-enoate
    • ALLYLOXYPROPYLMETHACRYLATE
    • 77757-02-9
    • (3-methacryloyloxy-propyl)-allyl ether
    • 3-(allyloxy)propyl methacrylate
    • Allyloxypropyl methacrylate
    • FT-0695716
    • VTPQJFCQKHYNAE-UHFFFAOYSA-N
    • SCHEMBL4841670
    • Inchi: 1S/C10H16O3/c1-4-6-12-7-5-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3
    • InChI Key: VTPQJFCQKHYNAE-UHFFFAOYSA-N
    • SMILES: O(CC=C)CCCOC(C(=C)C)=O

Computed Properties

  • Exact Mass: 184.109944368g/mol
  • Monoisotopic Mass: 184.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 1.69840

2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB109796-10 g
Allyloxy Propyl Methacrylate; .
77757-02-9
10g
€189.20 2022-09-01

Additional information on 2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester

Professional Introduction to 2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester (CAS No. 77757-02-9)

2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester, commonly referred to by its CAS number 77757-02-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, with its unique structural composition, exhibits a range of properties that make it particularly valuable in various applications, especially in the development of novel biochemical agents and synthetic intermediates.

The molecular structure of 2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester consists of a methyl-substituted acrylic acid backbone linked to an ethyleneoxypropyl moiety. This configuration imparts a high degree of reactivity, making it a versatile building block in organic synthesis. The presence of both carboxylic and alkoxy functional groups allows for diverse chemical transformations, including esterification, etherification, and polymerization reactions. These characteristics have positioned the compound as a key intermediate in the synthesis of complex molecules.

In recent years, the pharmaceutical industry has shown increasing interest in exploring novel compounds with potential therapeutic applications. The unique structural features of 77757-02-9 have prompted researchers to investigate its pharmacological properties. Preliminary studies suggest that this compound may exhibit bioactive properties due to its ability to interact with biological targets at the molecular level. Specifically, the compound's reactivity and structural flexibility make it a promising candidate for further development as a pharmacophore or as an intermediate in the synthesis of more complex drug molecules.

The chemical synthesis of 2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester involves a series of well-defined steps that highlight its synthetic utility. The process typically begins with the esterification of methyl acrylate with ethylene glycol monomethyl ether under controlled conditions. This reaction yields the desired product through a series of nucleophilic substitution and elimination steps. The synthesis is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

One of the most compelling aspects of CAS No. 77757-02-9 is its potential role in drug discovery and development. Researchers are currently exploring its interactions with various biological pathways, particularly those relevant to inflammatory diseases and metabolic disorders. The compound's ability to modulate enzyme activity and receptor binding makes it an attractive candidate for further investigation. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a scaffold for designing new drugs with improved efficacy and reduced side effects.

The analytical characterization of 77757-02-9 is another critical area of study. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm its molecular structure and purity. These analytical methods provide detailed insights into the compound's chemical environment, helping researchers understand its reactivity and potential interactions with biological systems.

In conclusion, 2-Propenoic acid,2-methyl-, 3-(2-propen-1-yloxy)propyl ester represents a significant advancement in the field of organic chemistry and pharmaceutical research. Its unique structural features, synthetic utility, and potential bioactivity make it a valuable asset for scientists working on novel drug development. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is expected to grow even further.

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